4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
4-[[4-[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-9-5-15(6-10-17)21(27)28)13-1-2-14(4-3-13)20(26)24-18-11-7-16(8-12-18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHCRCLTDUMGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288271 | |
| Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70142-79-9 | |
| Record name | NSC55155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-[1,4-Phenylenebis(carbonylazanediyl)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with another molecule of 4-aminobenzoic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The amide and carboxyl groups can participate in substitution reactions, forming esters or amides with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action is believed to involve the modulation of cellular pathways and interactions with DNA, which may lead to apoptosis in cancer cells.
Antioxidant Properties
The compound has demonstrated antioxidant activity, effectively scavenging free radicals and thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Additionally, it has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help increase levels of acetylcholine in the brain, potentially improving cognitive function .
Materials Science
Synthesis of Metal-Organic Frameworks (MOFs)
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid serves as a ligand in the formation of metal-organic frameworks (MOFs). Its ability to form strong coordination bonds with metal ions makes it valuable in developing advanced materials for various applications, including catalysis and gas storage.
Nanocomposites
The compound's structural features facilitate its incorporation into nanocomposites, enhancing properties such as thermal stability and mechanical strength. These materials are being explored for use in electronics and environmental applications.
Biochemistry
Drug Delivery Systems
Due to its ability to interact with biological targets and form stable complexes with drugs, this compound is being investigated for use in drug delivery systems. Its structure allows for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects .
Biosensors Development
The compound's properties also lend themselves to the development of biosensors capable of detecting specific biomolecules. Its interaction with various biological substrates can be harnessed to create sensitive detection systems for clinical diagnostics.
Data Table: Biological Activities
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers synthesized derivatives of this compound and tested their anticancer efficacy against several cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxic effects, suggesting potential as novel anticancer agents .
Case Study 2: Drug Delivery Systems
A recent investigation explored the use of this compound in drug delivery systems targeting cancer cells. By conjugating it with chemotherapeutic agents, researchers achieved enhanced delivery efficiency and reduced systemic toxicity compared to conventional methods.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its ability to form strong coordination bonds with metal ions. This property allows it to act as a ligand in the formation of metal-organic frameworks (MOFs). The molecular targets and pathways involved include the coordination sites on metal ions and the functional groups on the compound .
Comparison with Similar Compounds
Sulfonamidobenzoic Acid Derivatives
Example Compounds :
- 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (4)
- 4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (7a)
Key Differences :
- Functional Groups : Sulfonamide (-SO₂NH-) vs. carbamoyl (-CONH-) linkages in the target compound.
- Biological Activity: Both compounds 4 and 7a exhibit antiviral activity against Coxsackievirus B3 (IC₅₀: ~4 µM), attributed to sulfonamide-mediated capsid binding .
- Polarity : Sulfonamides typically have higher acidity (pKa ~10) compared to carbamoyl groups, influencing solubility and pharmacokinetics.
Steroid 5α-Reductase Inhibitors
Example Compound: 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid (4c)
Thiosemicarbazide and Semicarbazide Derivatives
Example Compounds :
- 4-[(Phenylcarbamoyl)amino]benzoic acid (2)
- 4-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid (4)
Key Differences :
- Functional Groups: Thiourea (-NHCSNH-) and thiazolidinone rings vs. carbamoyl linkages.
- The target compound’s lack of sulfur-containing groups may reduce insecticidal potency but improve biocompatibility.
Retinoid Receptor Binders
Example Compounds : SR11203 and SR11217
- Structure : Bulky hydrophobic substituents (e.g., tetramethylnaphthalene) attached to benzoic acid.
- Activity: Retinoid X receptor (RXR) binders with antiproliferative effects in cervical carcinoma cells . The target compound’s linear, polar structure contrasts with these lipophilic analogs, suggesting divergent therapeutic targets.
Schiff Base Derivatives
Example Compound: 4-[(4-Carboxybenzylidene)amino]benzoic acid
- Structure : Contains an imine (-CH=N-) linkage instead of carbamoyl.
- Properties : Schiff bases are prone to hydrolysis, whereas the target compound’s carbamoyl bonds offer greater stability .
Structural-Activity Relationship (SAR) Analysis
| Parameter | Target Compound | Sulfonamidobenzoic Acid (4) | 5α-Reductase Inhibitor (4c) | Thiosemicarbazide (2) |
|---|---|---|---|---|
| Core Structure | Terephthaloyl-linked bis-carbamoyl | Sulfonamide-phenyl-carbamoyl | Phenylaminocarbonyl-benzoyl | Thiourea-benzoyl |
| Key Functional Groups | Carboxylic acid, carbamoyl | Sulfonamide, carboxylic acid | Phenylaminocarbonyl | Thiourea, thiazolidinone |
| Molecular Weight (g/mol) | 404.4 | ~400 (estimated) | ~350 (estimated) | ~300 (estimated) |
| Biological Activity | Potential coordination chemistry | Antiviral (IC₅₀: ~4 µM) | Enzyme inhibition (IC₅₀: 0.82 µM) | Insecticidal |
| Polar Surface Area | 133 | ~120 | ~100 | ~90 |
Biological Activity
Overview
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, with the molecular formula C30H21N3O9, is a complex organic compound known for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, materials science, and biochemistry. Its unique structure, characterized by multiple carboxyl and amide groups, facilitates interactions with biological targets and metal ions.
The biological activity of this compound is primarily attributed to its ability to form strong coordination bonds with metal ions, acting as a ligand in metal-organic frameworks (MOFs). This property enhances its application in drug delivery systems and biosensors. The interaction with biological targets often involves the modulation of enzymatic activities and cellular pathways.
Biological Activities
Research has demonstrated that this compound exhibits several key biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Anticancer Properties : Studies indicate that it can inhibit the proliferation of various cancer cell lines, including MCF-7 and HepG2, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Activity : A study evaluated the effects of various benzoic acid derivatives on cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with a notable reduction in growth rates observed in treated MCF-7 cells compared to untreated controls .
- Enzyme Inhibition Study : Research focused on the inhibition of AChE by this compound revealed competitive inhibition characteristics, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Biosensor Development : The compound's ability to form stable complexes with metal ions has been exploited in developing biosensors for detecting specific biomolecules, enhancing sensitivity and specificity in clinical diagnostics.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, and how can purity be maximized? A: The compound is synthesized via sequential carbamoyl coupling reactions. A common method involves:
Reacting 4-aminobenzoic acid with 4-carboxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) in anhydrous DMF .
Intermediate purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to remove unreacted starting materials.
Final yield optimization requires pH-controlled reaction conditions (pH 7–8) to prevent hydrolysis of the carbamoyl group .
Analytical Characterization
Q: Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound? A: Key methods include:
- 1H/13C NMR : To verify aromatic proton environments and carbamoyl/amide linkages (e.g., δ 10–12 ppm for carboxylic protons) .
- HPLC-MS : For molecular weight confirmation (e.g., [M-H]⁻ ion at m/z 423) and purity assessment (>95% by reverse-phase C18 columns) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Biological Target Identification
Q: How can researchers identify potential biological targets for this compound? A: Advanced methods include:
- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., viral capsid proteins) to detect binding affinities (KD values) .
- X-ray Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonding with active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters (ΔH, ΔS) .
Computational Modeling for Interaction Studies
Q: What computational strategies predict binding modes and stability? A: Use quantum mechanics/molecular mechanics (QM/MM) approaches:
DFT Optimization : Geometry optimization at B3LYP/6-31G* level to determine electrostatic potential surfaces .
Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Coxsackievirus capsid proteins) .
MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns trajectories) .
Structure-Activity Relationship (SAR) Optimization
Q: How can substituent modifications enhance biological activity? A: Advanced SAR strategies involve:
- Meta-Substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) to improve binding to hydrophobic pockets .
- Carboxyl Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance metabolic stability .
- In Vitro Assays : Test derivatives against resistant viral strains (e.g., pleconaril-resistant Coxsackievirus B3) to identify low-µM inhibitors .
Solubility and Formulation Challenges
Q: How can poor aqueous solubility be addressed in experimental designs? A: Mitigation strategies include:
- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) for in vitro assays .
- pH Adjustment : Solubilize via deprotonation at pH > 8 (pKa ~4.2 for carboxyl groups) .
- Prodrug Derivatization : Esterify carboxyl groups (e.g., methyl esters) for improved cell permeability .
Addressing Data Contradictions in Biological Activity
Q: How to resolve discrepancies between in vitro potency and in vivo efficacy? A: Systematic approaches include:
- Dose-Response Curves : Confirm IC50 values across multiple assays (e.g., plaque reduction vs. RT-qPCR) .
- Metabolic Stability Tests : Use liver microsomes to identify rapid clearance issues .
- Orthogonal Validation : Combine SPR, ITC, and crystallography to rule out assay artifacts .
Retinoid-like Activity Assessment
Q: Does this compound exhibit retinoid-like differentiation activity? A: Compare to retinoid benchmarks (e.g., retinoic acid) using:
- HL-60 Cell Differentiation Assays : Measure CD11b expression via flow cytometry .
- Transcriptional Activation : Luciferase reporters for RAR/RXR response elements .
Enzyme Inhibition Mechanisms
Q: How to determine if the compound acts as a competitive or non-competitive enzyme inhibitor? A: Use kinetic assays:
- Lineweaver-Burk Plots : Vary substrate concentration with/without inhibitor to identify inhibition type .
- IC50 Shift Analysis : Compare IC50 values under varying ATP/substrate levels (e.g., for kinases) .
Advanced Applications in Material Science
Q: Can this compound be used in supramolecular assemblies or metal-organic frameworks (MOFs)? A: Explore via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
